3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine typically involves cyclization reactions that form the triazole and pyrimidine rings. One common method is the cyclocondensation of β-carbonyl-substituted compounds with appropriate nitrogen sources under reflux conditions . Another approach involves the use of diazotization-nitrification methods or direct nitration reactions . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, one-pot catalyst-free procedures at room temperature have been implemented for the preparation of functionalized derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds.
Scientific Research Applications
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the signaling pathways essential for cell proliferation and survival, leading to the selective targeting of tumor cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold and exhibits comparable anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Known for its functionalized derivatives and biological activities.
Uniqueness
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H6N6 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-pyrimidin-5-yltriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6N6/c1-2-12-9-8(13-14-15(9)3-1)7-4-10-6-11-5-7/h1-6H |
InChI Key |
BEGGQBXPROZWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=N2)C3=CN=CN=C3)N=C1 |
Origin of Product |
United States |
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